molecular formula C22H24O7 B1682354 Yatein CAS No. 40456-50-6

Yatein

Cat. No.: B1682354
CAS No.: 40456-50-6
M. Wt: 400.4 g/mol
InChI Key: GMLDZDDTZKXJLU-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yatein is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. It is particularly notable for its presence in the leaves of Calocedrus formosana Florin, a softwood tree species. This compound has garnered significant attention due to its potential antitumor properties, especially against non-small-cell lung cancer cells .

Mechanism of Action

Target of Action

Yatein, a lignan isolated from various plants, primarily targets microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its targets, the microtubules, by destabilizing them and interfering with their dynamics . This disruption of microtubule dynamics leads to the arrest of the cell cycle, particularly at the G2/M phase . This means that the cells are unable to proceed to mitosis, thus inhibiting cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression . By destabilizing microtubules, this compound disrupts the normal progression of the cell cycle, leading to cell-cycle arrest . This results in the inhibition of cell division and, consequently, cell proliferation . Additionally, this compound has been found to induce both intrinsic and extrinsic apoptotic pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The primary molecular effect of this compound’s action is the induction of cell-cycle arrest . On a cellular level, this results in the inhibition of cell proliferation . In the context of cancer cells, this means that this compound effectively inhibits the growth of these cells . Furthermore, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study on Leptohyptis macrostachys, a plant that produces this compound, found that different growth mediums and physical conditions affected the production of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yatein can be synthesized through a series of regioselective methylation steps. The biosynthesis of this compound from matairesinol involves two key intermediates: thujaplicatin and 5-O-methylthujaplicatin. These steps are catalyzed by plant O-methyltransferases .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from the leaves of Calocedrus formosana Florin. The extraction process often includes the use of solvents like n-hexane to isolate the active compound .

Properties

IUPAC Name

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLDZDDTZKXJLU-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193471
Record name Yatein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40456-50-6
Record name Yatein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40456-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yatein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yatein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yatein
Reactant of Route 2
Yatein
Reactant of Route 3
Yatein
Reactant of Route 4
Yatein
Reactant of Route 5
Yatein
Reactant of Route 6
Yatein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.